1-(3-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound characterized by its bromophenyl group and naphthyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting with the formation of the naphthyridine core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 1-(3-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its unique structure may interact with specific biological targets, making it a candidate for therapeutic use.
Industry: In industry, this compound could be used in the production of advanced materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which 1-(3-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
1-(2-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
1-(4-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Uniqueness: 1-(3-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the position of the bromophenyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-(3-bromophenyl)-N-(2-methylpropyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12(2)10-22-19(25)16-11-23(14-6-3-5-13(20)9-14)18-15(17(16)24)7-4-8-21-18/h3-9,11-12H,10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKIIAMJXUEZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CN(C2=C(C1=O)C=CC=N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.